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Compound of Interest

Compound Name: 1,4-Dimethylcyclohexene

CAS No.: 70688-47-0

Cat. No.: B12111012

Get Quote

Executive Summary
This guide provides a definitive technical analysis of the Electron Ionization (EI) mass

spectrometry fragmentation patterns of 1,4-dimethylcyclohex-1-ene (

, MW 110.2). It is designed for analytical chemists and structural biologists requiring precise
identification of cyclic alkene derivatives.

The core diagnostic value lies in the Retro-Diels-Alder (RDA) fragmentation pathway, which

serves as a molecular "fingerprint" to differentiate the 1,4-isomer from its 1,3- and 1,2-

regioisomers. While the molecular ion (

, m/z 110) is often distinct, the specific abundance of the m/z 68 (isoprene radical cation)
versus m/z 82 fragments provides the primary mechanism for structural confirmation.

Structural Context & Ionization Physics
To interpret the mass spectrum accurately, one must first define the specific isomer topology,

as "1,4-dimethylcyclohexene" can refer to multiple stereoisomers. This guide focuses on the
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thermodynamically stable 1,4-dimethylcyclohex-1-ene, where one methyl group is vinylic (C1)

and the other is allylic/homoallylic (C4).

Physicochemical Profile
Property Value Notes

Formula
Degree of Unsaturation = 2 (1

Ring + 1 Double Bond)

Molecular Weight 110.20 Da peak at m/z 110

Base Peak (Typical) m/z 81 or 68
Dependent on ion source

temperature and tuning

Ionization Mode Electron Ionization (70 eV)
Hard ionization promoting

extensive fragmentation

The Ionization Event
Upon electron impact (70 eV), the molecule loses a

-electron from the C1=C2 double bond, forming the molecular ion radical cation

. This species is highly energetic and dissipates excess internal energy through two primary
competing pathways: Allylic Cleavage and Retro-Diels-Alder (RDA) Cycloreversion.

Fragmentation Mechanics: The Core Pathways
The fragmentation of 1,4-dimethylcyclohexene is governed by the stability of the resulting

carbocations and the conservation of orbital symmetry in pericyclic reactions.

Pathway A: Retro-Diels-Alder (RDA) – The Diagnostic
Split
The RDA reaction is the most critical pathway for isomer differentiation. It proceeds via a

concerted breaking of the bonds allylic to the double bond system.

Mechanism: The cyclohexene ring cleaves at the C3-C4 and C5-C6 bonds.
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Precursor: 1,4-dimethylcyclohex-1-ene (

m/z 110).

Products:

Diene Fragment (Charged): The charge typically remains on the diene fragment due to its

lower ionization potential. For the 1,4-isomer, this fragment comprises C6-C1(Me)=C2-C3.

This corresponds to a 2-methylbutadiene (isoprene) radical cation at m/z 68.

Alkene Fragment (Neutral): The remaining C4(Me)-C5 fragment is lost as neutral propene

(42 Da).

Pathway B: Methyl Radical Loss
Loss of a methyl group is common but less specific.

Mechanism: Allylic cleavage of the C4-methyl bond or the C1-methyl bond.

Product: Formation of the

cation at m/z 95.

Insight: While prominent, m/z 95 appears in almost all dimethylcyclohexene isomers and is

therefore not diagnostic for the substitution pattern.

Pathway C: Allylic Rearrangement (The Base Peak
Candidate)
Complex hydrogen shifts followed by ring opening often lead to the loss of an ethyl radical (29

Da) or similar alkyl fragments.

Product: The m/z 81 peak (

) is frequently the base peak in terpene-like hydrocarbons. It represents a stable
cyclohexenyl cation formed after the loss of an ethyl group (or equivalent mass) via complex
rearrangement.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12111012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Fragmentation Pathways[1][2][3]
The following diagram maps the kinetic competition between the diagnostic RDA pathway and

standard alkyl losses.
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Caption: Kinetic competition in 1,4-dimethylcyclohexene. The RDA path (m/z 68) is

structurally specific.

Isomer Differentiation: The "RDA Rule"[4]
Distinguishing 1,4-dimethylcyclohexene from 1,3-dimethylcyclohexene is a classic challenge.

The RDA mechanism provides the solution.

Feature 1,4-Dimethylcyclohex-1-ene 1,3-Dimethylcyclohex-1-ene

Structure Methyls at C1, C4 Methyls at C1, C3

RDA Cleavage Breaks C3-C4 / C5-C6 Breaks C3-C4 / C5-C6

Diene Fragment m/z 68 (Isoprene unit)
m/z 82 (Dimethylbutadiene

unit)

Neutral Loss Propene (42 Da) Ethene (28 Da)

Diagnostic Ratio High 68/82 ratio Low 68/82 ratio
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Analyst Note: If your spectrum shows a dominant peak at m/z 82 rather than m/z 68, you are

likely analyzing the 1,3-isomer, not the 1,4-isomer.

Experimental Protocol (GC-MS)[7]
To ensure reproducible fragmentation, the following instrument parameters are recommended.

Sample Preparation
Solvent: Dilute 1 µL of sample in 1 mL n-Hexane (HPLC Grade).

Concentration: Target 10-50 ppm to avoid detector saturation (which distorts isotope ratios).

Instrument Parameters (Agilent/Thermo Standard)
Column: DB-5MS or equivalent (5% Phenyl-arylene, 30m x 0.25mm ID).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split mode (20:1), 250°C.

Ion Source: Electron Ionization (EI), 70 eV.

Source Temp: 230°C. (Note: Higher source temps (>250°C) can enhance fragmentation but

may reduce molecular ion intensity).

Scan Range: m/z 35 – 350.

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12111012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Prep
(Hexane Dilution)

Gas Chromatography
(DB-5MS Column)

Ion Source
(70 eV EI, 230°C)

Quadrupole/ToF
(Scan m/z 35-350)

Data Analysis
(Extract Ion m/z 68, 81, 110)

Click to download full resolution via product page

Caption: Standard GC-MS workflow for volatile hydrocarbon analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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